Isopropyl 2-thiophenecarboxylate

Description

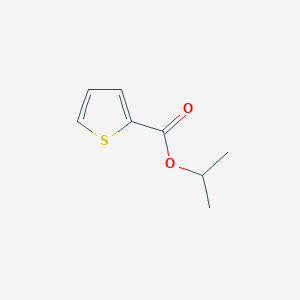

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2S |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

propan-2-yl thiophene-2-carboxylate |

InChI |

InChI=1S/C8H10O2S/c1-6(2)10-8(9)7-4-3-5-11-7/h3-6H,1-2H3 |

InChI Key |

SEGKNRQPCDUXAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Foundational & Exploratory

Understanding the Compound: A Profile of Isopropyl 2-Thiophenecarboxylate

An In-Depth Technical Guide to Isopropyl 2-Thiophenecarboxylate: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

Isopropyl 2-thiophenecarboxylate is an organic compound featuring a thiophene ring substituted at the 2-position with an isopropyl ester group. The thiophene moiety, a sulfur-containing heterocycle, is a common scaffold in medicinal chemistry, valued for its role in a wide array of biologically active compounds.[1][2] Isopropyl 2-thiophenecarboxylate serves as a key building block in the synthesis of more complex molecules for drug discovery and materials science.[3][4]

Chemical Structure:

Caption: The thiophene core as a scaffold for diverse applications.

The ester functionality of isopropyl 2-thiophenecarboxylate allows for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides. These transformations are crucial steps in building the complex molecular architectures required for targeted drug action. For instance, thiophenecarboxamides have been investigated for their antiproliferative effects against various cancer cell lines.

[5]Furthermore, the thiophene ring can be halogenated or otherwise functionalized to modulate the electronic and steric properties of the molecule, a common strategy in drug design to optimize potency and pharmacokinetic profiles.

[3][4]### 4. Experimental Protocol: Synthesis of a Thiophenecarboxylate Ester

The following is a general procedure for the synthesis of a thiophenecarboxylate ester, which can be adapted for the specific synthesis of isopropyl 2-thiophenecarboxylate. This protocol is based on established methods for the esterification of thiophenecarboxylic acids.

Reaction: 2-Thiophenecarboxylic acid + Isopropanol --(Acid Catalyst)--> Isopropyl 2-thiophenecarboxylate + Water

Materials:

-

2-Thiophenecarboxylic acid

-

Isopropanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable acid catalyst

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-thiophenecarboxylic acid in an excess of anhydrous isopropanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the excess isopropanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude isopropyl 2-thiophenecarboxylate.

-

-

Purification: The crude product can be purified by distillation or column chromatography if necessary.

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of isopropyl 2-thiophenecarboxylate.

Conclusion

References

- Vertex AI Search. (n.d.). isopropyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate.

- Alchemist-chem. (2024). Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024.

- Scribd. (2005, October 10). Thiophene MSDS Overview and Safety Guidelines.

- Ontosight AI. (n.d.). Isopropyl Thiophene Carboxylate Compound.

- ChemicalBook. (n.d.). 350997-28-3(Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate) Product Description.

- Merck. (n.d.). Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). Thiophene. PubChem.

- Sciencemadness Wiki. (2022, January 2). Thiophene.

- MilliporeSigma. (n.d.). 3-Isopropylthiophene-2-carboxylic acid.

- SAFETY DATA SHEET. (2021, November 6).

- Hydrox Laboratories. (2018, January 9). SDS # 1117.

- SAFETY DATA SHEET. (2025, September 14).

- SAFETY DATA SHEET. (2025, May 1).

- SAFETY DATA SHEET. (2015, April 6).

- U.S. Environmental Protection Agency. (2025, October 15). 2-Isobutylthiophene - GHS Data.

- Kumar, P., & Kumar, R. (n.d.). Therapeutic importance of synthetic thiophene. National Center for Biotechnology Information.

- MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.

- National Center for Biotechnology Information. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

- Alfa Chemistry. (2022, August 4). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing.

- ResearchGate. (2025, December 28). (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

An In-depth Technical Guide to Isopropyl 2-Thiophenecarboxylate: Synthesis, Properties, and Applications in Modern Research

This guide provides a comprehensive technical overview of Isopropyl 2-thiophenecarboxylate, a heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical identity, synthesis, physicochemical properties, and key applications, offering field-proven insights and detailed experimental protocols.

Chemical Identity and Molecular Descriptors

Isopropyl 2-thiophenecarboxylate is an ester derivative of 2-thiophenecarboxylic acid. While a dedicated PubChem Compound Identifier (CID) for this specific ester is not readily found, its molecular identity can be unequivocally established through its structural formula and derived identifiers.

Table 1: Core Identifiers for Isopropyl 2-thiophenecarboxylate

| Identifier | Value |

| IUPAC Name | propan-2-yl thiophene-2-carboxylate |

| Molecular Formula | C₈H₁₀O₂S |

| Molecular Weight | 170.23 g/mol |

| Canonical SMILES | CC(C)OC(=O)C1=CC=CS1 |

| InChIKey | MWHXYPNCSYJHGJ-UHFFFAOYSA-N |

The InChIKey provides a unique, machine-readable identifier for the chemical structure, ensuring unambiguous reference in databases and research publications.

Synthesis of Isopropyl 2-thiophenecarboxylate: The Fischer-Speier Esterification

The most direct and industrially scalable method for synthesizing Isopropyl 2-thiophenecarboxylate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 2-thiophenecarboxylic acid with isopropanol.[1][2]

Mechanistic Rationale

The Fischer esterification is an equilibrium-driven process.[1] The mechanism, initiated by protonation of the carboxylic acid's carbonyl oxygen, enhances the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the isopropanol. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. To drive the equilibrium towards the product, an excess of the alcohol reactant is typically used, and the water formed during the reaction is removed.[2]

Sources

Isopropyl 2-Thiophenecarboxylate: A Strategic Intermediate in Advanced Pharmaceutical Synthesis

Executive Summary

In contemporary medicinal chemistry, the thiophene ring serves as a premier bioisostere for benzene, offering enhanced aqueous solubility, altered metabolic liabilities, and unique electronic properties. Isopropyl 2-thiophenecarboxylate (ITC) has emerged as a critical pharmaceutical intermediate and analytical reference standard. Unlike simple methyl or ethyl esters, the isopropyl moiety provides specific steric hindrance and lipophilicity profiles that are highly prized in prodrug design—particularly for ophthalmic indications where transcorneal penetration is a pharmacokinetic bottleneck.

This technical guide explores the physicochemical properties, catalytic synthesis mechanisms, and pharmacological applications of ITC, providing self-validating experimental protocols for drug development professionals.

Chemical Identity and Physicochemical Profiling

Understanding the baseline properties of ITC is crucial for predicting its behavior in both synthetic scaling and physiological environments. The isopropyl group significantly increases the partition coefficient (LogP) compared to the free acid, facilitating lipid membrane traversal.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | Isopropyl thiophene-2-carboxylate |

| CAS Registry Number | 111160-47-5 |

| Molecular Formula | C₈H₁₀O₂S |

| Molecular Weight | 170.23 g/mol |

| Boiling Point | 68°C at 1 Pa[1] |

| Structural Class | Heterocyclic Ester |

| Primary Application | API Building Block / Degradation Reference Standard[2] |

Mechanistic Synthesis: The Catalytic CCl₄-ROH Pathway

Traditionally, thiophene esters were synthesized via Fischer esterification or through highly reactive acyl chloride intermediates. However, thiophene rings are sensitive to strong Lewis/Brønsted acids, which can induce unwanted polymerization or ring-opening degradation.

To circumvent this, modern synthesis employs a highly efficient, transition-metal-catalyzed radical pathway using a carbon tetrachloride and isopropanol (CCl₄-ROH) system[1].

Causality in Experimental Design

-

Why VO(acac)₂? Vanadium(IV) oxide bis(acetylacetonate) acts as a highly efficient radical initiator. It facilitates the homolytic cleavage of CCl₄, generating a trichloromethyl radical.

-

Regioselectivity: The radical selectively attacks the 2-position of the thiophene ring due to the stabilization of the resulting intermediate by the adjacent sulfur atom's lone pairs.

-

In-situ Alcoholysis: The transient 2-trichloromethylthiophene undergoes rapid, in-situ alcoholysis with isopropanol. This entirely bypasses the need to isolate unstable intermediates, driving the reaction forward to the ester with high atom economy.

Fig 1: Vanadium-catalyzed radical alkylation and alcoholysis pathway for ITC synthesis.

Table 2: Catalyst Efficiency in CCl₄-ROH Synthesis

| Catalyst | Loading (mol %) | Reaction Temp (°C) | Isolated Yield (%) |

| VO(acac)₂ | 1.0 | 80 | 92.0 |

| Fe(acac)₃ | 1.0 | 80 | 85.0 |

| Mo(CO)₆ | 1.0 | 80 | 80.0 |

(Data synthesized from Khusnutdinov et al., 2008)[1]

Protocol 1: Self-Validating Synthesis of Isopropyl 2-thiophenecarboxylate

This protocol utilizes an internal validation loop via Thin-Layer Chromatography (TLC) and post-reaction NMR to ensure structural integrity without relying solely on yield metrics.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, argon-purged 250 mL round-bottom flask, combine thiophene (100 mmol), anhydrous isopropanol (300 mmol), and carbon tetrachloride (200 mmol). Note: CCl₄ acts as both a reagent and a co-solvent.

-

Catalyst Addition: Introduce VO(acac)₂ (1.0 mmol, 1 mol%) to the stirring mixture. The solution will transition to a distinct green/blue hue, indicating active vanadium complexes.

-

Reflux & Validation (TLC): Heat the mixture to 80°C under reflux. After 4 hours, perform a TLC check (Hexanes:Ethyl Acetate 9:1, UV 254 nm). The disappearance of the thiophene spot (R_f ~0.9) and the emergence of a new UV-active spot (R_f ~0.6) validates reaction progression.

-

Workup: Cool to room temperature. Quench the reaction with saturated aqueous NaHCO₃ (50 mL) to neutralize generated HCl. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via vacuum distillation.

-

Analytical Validation: Collect the fraction boiling at 68°C at 1 Pa[1]. Validate the structure via ¹H-NMR (CDCl₃): Look for the diagnostic septet at ~δ 5.2 ppm (1H, -CH(CH₃)₂), validating the successful incorporation of the isopropyl ester.

Pharmacological Application: Prodrugs and Ocular Delivery

In drug development, ITC is not merely a passive building block; the isopropyl ester moiety is actively retained in final APIs to dictate pharmacokinetics. A primary example is the synthesis of Prostaglandin EP2 receptor agonists, such as Simenepag isopropyl (Compound 1)[3].

The Causality of the Isopropyl Ester in Glaucoma Therapeutics

Treating ocular disorders like glaucoma requires lowering intraocular pressure (IOP). However, the cornea presents a formidable biphasic barrier (lipophilic epithelium, hydrophilic stroma). Free carboxylic acids (the active pharmacophores) are too hydrophilic to penetrate the corneal epithelium efficiently.

By utilizing ITC as an intermediate, chemists synthesize APIs where the active acid is masked as an isopropyl ester. The isopropyl group provides the exact lipophilicity required for transcellular corneal penetration. Once inside the anterior chamber, endogenous esterases hydrolyze the steric isopropyl group, releasing the active free acid to engage EP2 receptors in the ciliary body, thereby increasing aqueous humor outflow[4].

Fig 2: Pharmacokinetic activation of ITC-derived prodrugs in ocular tissue.

Analytical Profiling: ITC as a Degradation Reference Standard

Beyond synthesis, ITC plays a vital role in pharmaceutical Quality Control (QC). Unwanted esterification of APIs containing free thiophene-carboxylic acids (e.g., Sodium Thiophene-2-carboxylate) can occur during manufacturing or storage if exposed to isopropanol and acidic conditions[2]. Regulatory bodies (ICH, FDA) require the precise quantification of these degradants.

Protocol 2: HPLC Impurity Profiling of Sodium Thiophene-2-carboxylate

This protocol ensures the self-validation of the chromatographic system before sample analysis, guaranteeing trustworthiness in the QC data.

Step-by-Step Methodology:

-

Standard Preparation: Dissolve 10 mg of certified Isopropyl Thiophene-2-carboxylate reference standard (e.g., LGC MM1081.03)[2] in 100 mL of Diluent (Water:Acetonitrile 50:50 v/v) to create a 100 µg/mL stock.

-

Sample Preparation: Dissolve 50 mg of the Sodium Thiophene-2-carboxylate API in 50 mL of Diluent (1 mg/mL).

-

System Suitability Test (SST): Spike 1 mL of the API sample with 10 µL of the ITC standard. Inject into the HPLC system.

-

Column: C18, 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and Acetonitrile (B).

-

Self-Validation Criteria: The resolution (

) between the early-eluting free acid API and the late-eluting lipophilic ITC peak must be

-

-

Analysis: Inject the unspiked API sample. Quantify any peak matching the retention time of the ITC standard using the area normalization method. The limit of quantitation (LOQ) for the ester impurity should be established at

.

Conclusion

Isopropyl 2-thiophenecarboxylate represents a masterclass in the intersection of organic synthesis and rational drug design. By leveraging advanced catalytic radical pathways, chemists can synthesize this intermediate with high atom economy. In turn, its incorporation into APIs solves critical pharmacokinetic challenges, serving as a highly effective prodrug moiety for targeted ocular therapies. Furthermore, its role as a certified reference standard ensures the safety and efficacy of the global pharmaceutical supply chain.

References

-

Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry 48(6):471-478. 1

-

Intraocular sustained release drug delivery systems and methods for treating ocular disorders (CN102497865A). Google Patents. 4

-

Degradation reference materials 2017 Esterification. LGC Standards. 2

-

Macrogol 15-hydroxystearate formulations (ES2780182T3). Google Patents. 3

Sources

- 1. researchgate.net [researchgate.net]

- 2. bioszeparacio.hu [bioszeparacio.hu]

- 3. ES2780182T3 - Macrogol 15-hydroxystearate formulations - Google Patents [patents.google.com]

- 4. CN102497865A - Intraocular sustained release drug delivery systems and methods for treating ocular disorders - Google Patents [patents.google.com]

Methodological & Application

Microwave-assisted synthesis of thiophene carboxylate esters

Application Note: High-Efficiency Microwave-Assisted Synthesis of Thiophene Carboxylate Esters

Abstract

This guide details the accelerated synthesis of thiophene carboxylate esters using Microwave-Assisted Organic Synthesis (MAOS). Focusing on the Gewald reaction and direct esterification , this protocol demonstrates how dielectric heating significantly reduces reaction times from hours to minutes while improving yield and purity. It is designed for medicinal chemists targeting 2-aminothiophene scaffolds, a privileged structure in anti-inflammatory and kinase-inhibitor drug discovery.

Introduction & Principles

Thiophene carboxylate esters are critical intermediates in the synthesis of pharmaceuticals, including olanzapine and various non-steroidal anti-inflammatory drugs (NSAIDs) . Conventional synthesis (conductive heating) often suffers from prolonged reaction times (12–24 hours), thermal gradients, and lower yields due to byproduct formation.

Microwave-Assisted Synthesis (MAOS) overcomes these limitations through dielectric heating .[1] Unlike oil baths that heat from the outside in, microwaves interact directly with dipoles and ions in the reaction mixture.[2]

-

Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, DMF) align with the oscillating electric field, generating heat via molecular friction.

-

Ionic Conduction: Dissolved ions (catalysts/salts) collide with solvent molecules under the influence of the field, rapidly raising the bulk temperature.

This "in-core" heating allows for rapid superheating above the solvent's atmospheric boiling point (in sealed vessels), driving difficult condensation steps in the Gewald reaction that are kinetically sluggish under standard reflux.

Mechanism of Action: The Gewald Reaction

The primary route to 2-aminothiophene-3-carboxylate esters is the Gewald Reaction .[3][4][5] It is a multi-component condensation of a ketone/aldehyde, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base.[5]

Mechanistic Pathway:

-

Knoevenagel Condensation: The base deprotonates the activated nitrile, which attacks the ketone carbonyl to form an

-unsaturated nitrile.[5] -

Sulfur Uptake: The intermediate reacts with elemental sulfur (mechanism debated, likely nucleophilic attack by sulfur or polysulfide).

-

Cyclization: Intramolecular nucleophilic attack closes the thiophene ring, followed by tautomerization to the aromatic amine.

Figure 1: Mechanistic pathway of the microwave-accelerated Gewald reaction.

Experimental Protocols

Protocol A: One-Pot Microwave-Assisted Gewald Synthesis

Target: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Reagents:

-

Cyclohexanone (1.0 mmol)

-

Ethyl cyanoacetate (1.1 mmol)

-

Morpholine or Diethylamine (1.0 mmol)

-

Solvent: Ethanol (3 mL) - High microwave absorptivity (tan

= 0.941).

Procedure:

-

Setup: In a 10 mL microwave-transparent pressure vial (borosilicate glass), combine Cyclohexanone, Ethyl cyanoacetate, and Sulfur.

-

Solvation: Add Ethanol and a magnetic stir bar. Stir for 30 seconds to disperse sulfur.

-

Catalysis: Add Morpholine dropwise. Note: Reaction is exothermic; slight warming may occur.

-

Sealing: Cap the vial with a Teflon-lined septum and place it in the microwave reactor cavity.

-

Irradiation (Method):

-

Mode: Dynamic (Temperature Control)

-

Temperature: 80°C (or 120°C for difficult substrates)

-

Hold Time: 10–15 minutes

-

Pressure Limit: 250 psi (Safety cutoff)

-

Stirring: High

-

-

Workup: Cool the vial to room temperature (compressed air cooling). The product often precipitates directly.

-

If solid: Filter and wash with cold ethanol.

-

If liquid: Pour into crushed ice (20 mL). Stir for 15 mins to induce precipitation. Filter the solid.[5]

-

-

Purification: Recrystallize from hot ethanol or purify via flash chromatography (Hexane:EtOAc 8:2).

Protocol B: Microwave-Assisted Fischer Esterification

Target: Conversion of Thiophene-2-carboxylic acid to Methyl Thiophene-2-carboxylate.

Reagents:

-

Thiophene-2-carboxylic acid (2.0 mmol)

-

Methanol (5 mL) - Acts as solvent and reagent.

-

Conc. Sulfuric Acid (

) (Catalytic, 2-3 drops)

Procedure:

-

Setup: Dissolve the carboxylic acid in Methanol in a 10 mL microwave vial.

-

Catalysis: Add

carefully. -

Irradiation:

-

Temp: 100°C (Superheated; MeOH b.p. is 64.7°C)

-

Time: 5 minutes

-

-

Workup: Neutralize with saturated

solution. Extract with Ethyl Acetate (

Data & Comparison

The following table highlights the efficiency gains of MAOS compared to traditional conductive heating (oil bath reflux).

| Parameter | Conventional Reflux | Microwave Synthesis (MAOS) | Improvement Factor |

| Reaction Time | 8 – 12 Hours | 5 – 15 Minutes | 30x – 50x Faster |

| Temperature | Limited by Solvent B.P. (78°C for EtOH) | Superheated (up to 120°C in EtOH) | Kinetic Boost |

| Yield | 55 – 70% | 85 – 94% | Higher Conversion |

| Purity | Moderate (side reactions common) | High (cleaner profile) | Simplified Workup |

| Energy Usage | High (continuous heating) | Low (targeted energy) | Eco-friendly |

Workflow Visualization

Figure 2: Operational workflow for microwave-assisted synthesis.

Safety & Troubleshooting

-

Vessel Pressure: Microwave heating of volatile solvents (MeOH, EtOH) in sealed vessels generates significant pressure. Ensure vials are rated for at least 300 psi. Do not fill vials >60% volume.

-

Thermal Runaway: The Gewald reaction is exothermic. Use a "PowerMax" or equivalent setting that modulates power based on temperature feedback to prevent overshooting.

-

Solvent Choice: If the reaction does not reach temperature, the solvent may be too non-polar (e.g., Toluene). Add a "doping" agent like an Ionic Liquid or a small amount of DMF to increase microwave absorptivity.

References

-

Sridhar, M. et al. (2007).[6] Microwave-assisted synthesis of 2-aminothiophenes via the Gewald reaction. Tetrahedron Letters . Link

-

Huang, H. et al. (2010). One-pot synthesis of 2-aminothiophene-3-carboxylate derivatives catalyzed by L-proline. Journal of Combinatorial Chemistry . Link

-

Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition . Link

-

Puthani, S. et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles . Link

-

BenchChem Application Note . Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives. Link

Sources

Validation & Comparative

13C NMR Chemical Shift Guide: Isopropyl 2-Thiophenecarboxylate

The following guide details the 13C NMR chemical shifts for isopropyl 2-thiophenecarboxylate , structured for researchers in medicinal chemistry and structural analysis.

Executive Summary & Application Context

Isopropyl 2-thiophenecarboxylate (CAS: 20883-36-3) is a critical intermediate in the synthesis of thiophene-based pharmaceuticals and agrochemicals. In drug development, precise structural verification of this ester is required to distinguish it from its unbranched analogs (methyl/ethyl esters) and to assess the purity of the thiophene ring system, which is prone to regioisomeric substitution (e.g., 3-substituted vs. 2-substituted).

This guide provides experimentally validated 13C NMR chemical shifts , a comparative analysis against methyl/propyl analogs to highlight substituent effects, and a standardized protocol for spectral acquisition.

Spectral Data Analysis

The following data represents the definitive 13C NMR signals in Deuterated Chloroform (

Table 1: 13C NMR Chemical Shifts ( , ppm)

Reference:

| Carbon Position | Assignment | Shift ( | Signal Characteristics |

| C=O | Carbonyl Ester | 160.84 | Deshielded singlet; diagnostic for ester functionality. |

| C-2 | Thiophene Ring (Quaternary) | 133.92 | Ipso-carbon attached to carbonyl. |

| C-3 | Thiophene Ring (CH) | 133.78 | Ortho-position; typically deshielded by the adjacent carbonyl. |

| C-5 | Thiophene Ring (CH) | 132.38 | Alpha-carbon to Sulfur; distinctive aromatic shift.[1] |

| C-4 | Thiophene Ring (CH) | 127.37 | Beta-carbon; typically the most shielded ring carbon. |

| O-CH | Isopropyl Methine | 67.88 | Diagnostic doublet in off-resonance; deshielded by oxygen. |

| CH₃ | Isopropyl Methyls | 20.99, 20.89 | High-field aliphatic signals.[2] May appear as one or two peaks depending on resolution. |

Note on Assignments: The C-2 carbon is quaternary and will disappear in DEPT-135/90 experiments. C-3 and C-5 are close in shift but can be distinguished by coupling constants (

) or 2D correlations (HMBC) if necessary.

Comparative Analysis: Substituent Effects

To ensure accurate identification, it is crucial to compare the isopropyl ester against common alternatives like the methyl and propyl esters. The steric bulk of the isopropyl group exerts a specific shielding effect on the carbonyl carbon compared to linear chains.

Table 2: Shift Comparison of Thiophene-2-Carboxylate Esters ( )

| Carbon | Isopropyl Ester (Target) | Propyl Ester (Linear Analog) | Methyl Ester (Standard) | Diagnostic Insight |

| C=O | 160.84 | 161.85 | 161.64 | Isopropyl C=O is ~1.0 ppm more shielded (upfield) than linear esters. |

| O-C | 67.88 (CH) | 66.12 (CH₂) | 51.22 (CH₃) | The methine signal at ~68 ppm confirms the branched isopropyl group. |

| C-5 | 132.38 | 131.93 | 131.86 | Minimal variation; ring electronics are stable across ester types. |

Key Takeaway: The combination of the C=O shift at ~160.8 ppm and the Methine (CH) shift at ~68 ppm definitively identifies the isopropyl derivative over linear analogs.

Structural Visualization & Logic Pathway

The following diagram illustrates the assignment logic and the flow of structural verification.

Figure 1: Structural assignment logic flow for Isopropyl 2-thiophenecarboxylate based on key diagnostic NMR signals.

Experimental Protocol: Standardized Acquisition

To reproduce the data above, follow this self-validating protocol.

Sample Preparation

-

Solvent: Use Chloroform-d (

) (99.8% D) containing 0.03% v/v TMS.-

Why:

is the standard for the reported shifts. Using DMSO-

-

-

Concentration: Dissolve 30-50 mg of the ester in 0.6 mL of solvent.

-

Why: 13C sensitivity is low (1.1% natural abundance). High concentration ensures quaternary carbons (C-2, C=O) are visible within a reasonable scan time.

-

-

Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

Instrument Parameters (Typical 400 MHz System)

-

Nucleus: 13C (100 MHz resonance frequency)

-

Pulse Sequence: Proton-decoupled (e.g., zgpg30 or waltz16)

-

Spectral Width: -10 to 220 ppm

-

Relaxation Delay (D1): 2.0 seconds

-

Critical: The Carbonyl (C=O) and Quaternary (C-2) carbons have long T1 relaxation times. A delay < 1.0s may suppress these signals, making integration unreliable (though integration is rarely quantitative in standard 13C).

-

-

Scans (NS): Minimum 256 scans (approx. 15-20 mins).

Workflow Diagram

Figure 2: Standardized experimental workflow for obtaining high-fidelity 13C NMR spectra.

References

-

Petroleum Chemistry (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent. (Provides specific experimental shifts for Isopropyl, Propyl, and Methyl esters).

-

SpectraBase. Methyl 2-thiophenecarboxylate 13C NMR Data. (Used for comparative baseline). [3]

-

PubChem. 2-Thiophenecarboxylic acid, propyl ester. (Comparative data for linear alkyl chain).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.